ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
5-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 4-ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group: This can be done through nucleophilic substitution reactions.
Formation of the sulfanyl linkage: This step typically involves thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s biological activity could make it a candidate for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering signaling pathways.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
5-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
Ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring substituted with various functional groups. The key components of its structure are:
- Pyrrole Ring : A five-membered aromatic ring contributing to the compound's biological activity.
- Sulfonamide Group : Enhances solubility and may contribute to the inhibition of specific enzymes.
- Fluorophenyl and Methoxybenzyl Substituents : These groups may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound. The structure-activity relationship indicates that modifications on the pyrrole ring can significantly enhance antibacterial potency against resistant strains of bacteria such as Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 0.016 μg/mL against drug-resistant strains, indicating strong antimicrobial potential .
Antiviral Activity
The antiviral properties of pyrrole derivatives have also been investigated, particularly against flaviviruses like Zika and dengue. Compounds with structural similarities to ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate have demonstrated significant inhibition of viral replication.
- EC50 Values : Some derivatives showed effective EC50 values ranging from 300 to 600 nM in cellular models .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of pyrrole derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antimicrobial activity by increasing electron density at the active site.
- Chain Length and Branching : Variations in the alkyl chains attached to the pyrrole significantly affect potency. For instance, longer chains often lead to reduced activity due to steric hindrance .
- Functional Group Modifications : Alterations in functional groups can either enhance or diminish biological activity, emphasizing the importance of precise chemical modifications in drug design .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical and laboratory settings:
- Case Study 1 : A derivative with a methoxy group demonstrated enhanced stability and reduced toxicity while maintaining potent anti-TB activity in vivo, suggesting that ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate could exhibit similar benefits .
- Case Study 2 : In a study involving Zika virus, related compounds showed promising results in reducing viral load in infected models, indicating potential for therapeutic applications .
Properties
Molecular Formula |
C23H20N6O3S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O3S/c1-3-31-17-10-8-16(9-11-17)29-22(30)18-12-24-27-21(18)26-23(29)33-13-19-25-20(28-32-19)15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,27) |
InChI Key |
IFTBVMMTALMTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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